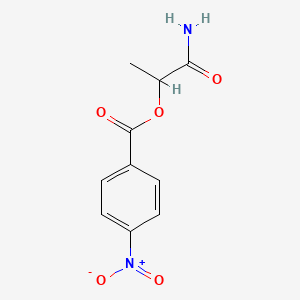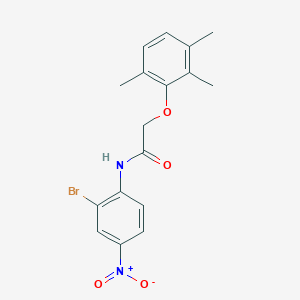
N-(2-bromo-4-nitrophenyl)-2-(2,3,6-trimethylphenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-bromo-4-nitrophenyl)-2-(2,3,6-trimethylphenoxy)acetamide, also known as BNTA, is a chemical compound that has gained significant attention in scientific research due to its unique properties. BNTA is a member of the nitroaromatic family, which is known for its diverse applications in the fields of medicine, agriculture, and industry. The synthesis of BNTA is a complex process that involves several steps, each of which requires careful attention to detail. In
Aplicaciones Científicas De Investigación
N-(2-bromo-4-nitrophenyl)-2-(2,3,6-trimethylphenoxy)acetamide has several scientific research applications, particularly in the field of medicinal chemistry. It has been shown to exhibit potent antitumor activity against various cancer cell lines, including lung, breast, and colon cancer. This compound has also been shown to have antimicrobial activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. Additionally, this compound has been investigated for its potential as a photosensitizer in photodynamic therapy, a non-invasive cancer treatment that uses light to activate photosensitizing agents.
Mecanismo De Acción
The mechanism of action of N-(2-bromo-4-nitrophenyl)-2-(2,3,6-trimethylphenoxy)acetamide is not fully understood, but it is believed to involve the inhibition of tubulin polymerization, a process that is essential for cell division. This inhibition leads to cell cycle arrest and ultimately cell death. This compound has also been shown to induce apoptosis, a programmed cell death process that is important for maintaining tissue homeostasis.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. It has been demonstrated to decrease the levels of reactive oxygen species (ROS) in cancer cells, which can lead to oxidative stress and DNA damage. This compound has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), enzymes that are involved in the breakdown of extracellular matrix components. MMPs are important for tumor invasion and metastasis, and their inhibition can prevent cancer progression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(2-bromo-4-nitrophenyl)-2-(2,3,6-trimethylphenoxy)acetamide for lab experiments is its high potency and selectivity against cancer cells. This makes it an attractive candidate for further investigation as a potential anticancer agent. However, one of the limitations of this compound is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo. Additionally, the mechanism of action of this compound is not fully understood, which can make it challenging to optimize its therapeutic potential.
Direcciones Futuras
There are several future directions for research on N-(2-bromo-4-nitrophenyl)-2-(2,3,6-trimethylphenoxy)acetamide. One area of interest is the optimization of its pharmacokinetic properties, such as solubility and bioavailability, to improve its efficacy in vivo. Additionally, further investigation into the mechanism of action of this compound could lead to the identification of new targets for cancer therapy. Finally, the use of this compound as a photosensitizer in photodynamic therapy is an exciting area of research that could have significant clinical applications.
Conclusion
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its unique properties. Its synthesis method is complex, and it has several scientific research applications, particularly in the field of medicinal chemistry. Its mechanism of action is not fully understood, but it has been shown to exhibit potent antitumor activity against various cancer cell lines. This compound has several biochemical and physiological effects, and its high potency and selectivity against cancer cells make it an attractive candidate for further investigation as a potential anticancer agent. However, its poor solubility in aqueous solutions and limited knowledge of its mechanism of action are limitations that need to be addressed. Finally, there are several future directions for research on this compound, including the optimization of its pharmacokinetic properties and the use of this compound as a photosensitizer in photodynamic therapy.
Métodos De Síntesis
The synthesis of N-(2-bromo-4-nitrophenyl)-2-(2,3,6-trimethylphenoxy)acetamide involves several steps, each of which requires careful attention to detail. The first step involves the reaction between 2-bromo-4-nitrophenol and 2,3,6-trimethylphenol in the presence of sulfuric acid. This reaction produces 2-bromo-4-nitrophenyl-2,3,6-trimethylphenyl ether, which is then reacted with acetic anhydride in the presence of pyridine to produce this compound. The final product is purified using column chromatography to obtain a high purity compound.
Propiedades
IUPAC Name |
N-(2-bromo-4-nitrophenyl)-2-(2,3,6-trimethylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrN2O4/c1-10-4-5-11(2)17(12(10)3)24-9-16(21)19-15-7-6-13(20(22)23)8-14(15)18/h4-8H,9H2,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMEHDPMHIICHNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)C)OCC(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])Br)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

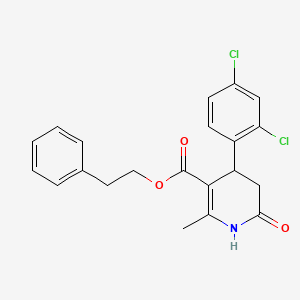
![1,1'-[1,4-butanediylbis(oxy)]bis(2-methoxybenzene)](/img/structure/B5218945.png)

![methyl 2-(4-{[(2,6-diisopropylphenyl)amino]carbonyl}phenoxy)propanoate](/img/structure/B5218959.png)
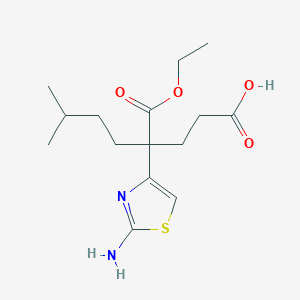
![4-[3-(2-chloro-4-nitrophenoxy)propoxy]-3-methoxybenzaldehyde](/img/structure/B5218980.png)
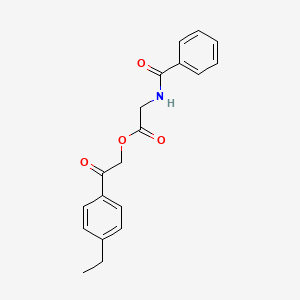
![N-{4-[(2-phenylacetyl)amino]phenyl}-4-biphenylcarboxamide](/img/structure/B5218992.png)
![2-(4-chlorophenyl)-2-oxoethyl 4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}benzoate](/img/structure/B5219002.png)
![5-(2-phenylethyl)-3-{[2-(1-piperidinyl)ethyl]thio}-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B5219006.png)
![(3aS*,5S*,9aS*)-5-(4-methoxy-2,3-dimethylphenyl)-2-methylhexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B5219011.png)
methanone](/img/structure/B5219014.png)

